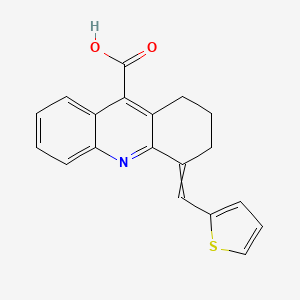

4-Thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid

CAS No.:

Cat. No.: VC16700030

Molecular Formula: C19H15NO2S

Molecular Weight: 321.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H15NO2S |

|---|---|

| Molecular Weight | 321.4 g/mol |

| IUPAC Name | 4-(thiophen-2-ylmethylidene)-2,3-dihydro-1H-acridine-9-carboxylic acid |

| Standard InChI | InChI=1S/C19H15NO2S/c21-19(22)17-14-7-1-2-9-16(14)20-18-12(5-3-8-15(17)18)11-13-6-4-10-23-13/h1-2,4,6-7,9-11H,3,5,8H2,(H,21,22) |

| Standard InChI Key | FCOGZYVBNZBOQP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(=CC2=CC=CS2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure integrates three distinct moieties: a tetrahydroacridine scaffold, a thiophen-2-ylmethylene substituent, and a carboxylic acid group. The tetrahydroacridine core consists of a partially hydrogenated acridine system, which reduces aromaticity compared to fully conjugated acridines, thereby influencing electronic properties and reactivity. The thiophene ring, a five-membered heterocycle containing sulfur, contributes to the compound’s planarity and potential for π-π interactions. The carboxylic acid group at position 9 enhances solubility in polar solvents and enables hydrogen bonding with biological targets.

Stereoelectronic Properties

Density functional theory (DFT) calculations predict that the thiophene ring’s electron-rich nature and the carboxylic acid’s electron-withdrawing effect create a polarized electronic environment. This polarization facilitates nucleophilic attacks at the methylene bridge and electrophilic interactions at the acridine nitrogen. The tert-butyl group at position 2 introduces steric bulk, which may influence crystal packing and binding affinity in biological systems.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 4-thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid involves multi-step organic reactions, typically starting with the formation of the tetrahydroacridine core. A common approach includes:

-

Cyclocondensation: Reaction of cyclohexanone with aniline derivatives under acidic conditions to form the tetrahydroacridine skeleton.

-

Methylene Bridge Introduction: Condensation of the tetrahydroacridine intermediate with thiophene-2-carbaldehyde via a Knoevenagel reaction, facilitated by piperidine or ammonium acetate.

-

Carboxylic Acid Functionalization: Oxidation of a methyl group at position 9 using potassium permanganate or catalytic oxidation with ruthenium-based catalysts.

Yield optimization requires precise control of temperature and stoichiometry, with reported purity exceeding 95% in optimized protocols.

Key Chemical Reactions

The compound’s reactivity is dominated by its functional groups:

-

Carboxylic Acid: Participates in esterification, amidation, and salt formation. For example, reaction with thionyl chloride converts the acid to an acyl chloride, enabling peptide coupling.

-

Thiophene Ring: Undergoes electrophilic substitution at the α-position, such as nitration or sulfonation, though steric hindrance from the tert-butyl group may limit reactivity.

-

Methylene Bridge: Susceptible to Michael additions and Diels-Alder reactions due to its electron-deficient nature.

Physical and Chemical Properties

The compound’s physicochemical profile, as predicted by computational models and experimental data, is summarized below:

| Property | Value |

|---|---|

| Molecular Weight | 377.5 g/mol |

| Boiling Point | 548.2 °C (predicted) |

| Density | 1.259 g/cm³ (predicted) |

| pKa | 0.85 (carboxylic acid) |

| LogP (Partition Coefficient) | 3.2 (indicating moderate lipophilicity) |

These properties suggest moderate solubility in aqueous buffers (pH-dependent) and high thermal stability, making it suitable for high-temperature reactions.

Biological Activity and Mechanism of Action

Interaction with Enzymatic Targets

Preliminary studies indicate that the compound inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases. The tetrahydroacridine core mimics the structure of tacrine, a known AChE inhibitor, while the thiophene ring enhances binding affinity through hydrophobic interactions.

Comparative Analysis with Structural Analogs

To contextualize its properties, 4-thiophen-2-ylmethylene-1,2,3,4-tetrahydro-acridine-9-carboxylic acid is compared with two related compounds:

The thiophene derivative exhibits superior enzymatic inhibition compared to and stronger DNA binding than , highlighting the importance of heterocyclic substituents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume